molecular formula C20H25N3O2 B5807721 1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone

1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone

Cat. No.: B5807721
M. Wt: 339.4 g/mol
InChI Key: QBNAZALJHQGLOM-UHFFFAOYSA-N
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Description

1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety and an ethanone group linked to a trimethylphenoxy unit. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

The synthesis of 1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Pyridine: The piperazine ring is then reacted with a pyridine derivative, often using a nucleophilic substitution reaction.

    Attachment of the Ethanone Group: The ethanone group is introduced through an acylation reaction, typically using an acid chloride or anhydride.

    Introduction of the Trimethylphenoxy Group: The final step involves the etherification of the ethanone group with 2,3,5-trimethylphenol under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, yielding the corresponding phenol and ethanone derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone involves its interaction with molecular targets such as enzymes and receptors. The piperazine and pyridine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. The trimethylphenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone can be compared with other similar compounds, such as:

    1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone: This compound has a similar structure but with different substitution patterns on the phenoxy group, which may affect its reactivity and biological activity.

    1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)propanone: The presence of a propanone group instead of an ethanone group can influence the compound’s chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-12-16(2)17(3)18(13-15)25-14-20(24)23-10-8-22(9-11-23)19-6-4-5-7-21-19/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNAZALJHQGLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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